molecular formula C6H10O4 B3044178 Hexanedioic-d8 Acid CAS No. 52089-65-3

Hexanedioic-d8 Acid

Cat. No.: B3044178
CAS No.: 52089-65-3
M. Wt: 154.19 g/mol
InChI Key: WNLRTRBMVRJNCN-SVYQBANQSA-N
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Description

Hexanedioic-d8 Acid, also known as deuterated adipic acid, is a deuterium-labeled analog of hexanedioic acid. It is an organic compound with the formula C6D8O4. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.

Scientific Research Applications

Hexanedioic-d8 Acid is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Isotopic Tracing: Used in metabolic studies to trace the pathways of hexanedioic acid in biological systems.

    NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Material Science: Employed in the synthesis of deuterated polymers and materials for studying their properties.

    Pharmaceutical Research: Used in drug development to study the metabolism and pharmacokinetics of deuterated compounds.

Mechanism of Action

Target of Action

Hexanedioic-d8 Acid, also known as Adipic acid-d8, is a dicarboxylic acid that plays a significant role in various biochemical processes. It primarily targets the metabolic pathways involved in the production of nylon and other industrial chemicals . It has also been shown to interact with carbon nanofibers in electrocatalytic reactions .

Mode of Action

Adipic acid-d8 interacts with its targets through a series of oxidation reactions. For instance, in the production of nylon, it acts as a precursor, undergoing a condensation reaction with hexamethylenediamine to form nylon-6,6 . In electrocatalytic reactions, it facilitates the uniform dispersion of Pt nanoparticles on the surface of carbon nanofibers .

Biochemical Pathways

Adipic acid-d8 is involved in several biochemical pathways. It is produced industrially by the oxidation of a mixture of cyclohexanol and cyclohexanone, known as KA oil . In microbial biosynthesis, it can be produced from renewable feedstocks via enzymatic reactions . It has also been used in the functionalization of carbon nanofibers for electrocatalytic reactions .

Pharmacokinetics

Any potential absorption, distribution, metabolism, and excretion (ADME) properties would depend on the specific exposure scenario .

Result of Action

The action of Adipic acid-d8 results in the production of various industrial chemicals, most notably nylon-6,6 . In the context of electrocatalytic reactions, it aids in the dispersion of Pt nanoparticles on carbon nanofibers, enhancing the electrocatalytic activity .

Action Environment

The action of Adipic acid-d8 is influenced by various environmental factors. For instance, the oxidation of cyclohexene to adipic acid requires specific conditions, including the presence of H2O2 and H2WO4 in acidic ionic liquids . Additionally, the production of nitrous oxide, a greenhouse gas, during the industrial production of adipic acid has raised environmental concerns .

Safety and Hazards

Hexanedioic Acid (Adipic Acid) is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes serious eye damage and is harmful to aquatic life . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic-d8 Acid can be synthesized through several methods. One common approach involves the deuteration of hexanedioic acid. This process typically includes the following steps:

    Deuteration of Cyclohexanol: Cyclohexanol is first deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation to Cyclohexanone-d8: The deuterated cyclohexanol is then oxidized to cyclohexanone-d8 using an oxidizing agent like chromium trioxide (CrO3).

    Oxidation to this compound: Finally, cyclohexanone-d8 is oxidized to this compound using nitric acid (HNO3) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration and oxidation. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic-d8 Acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce smaller carboxylic acids.

    Reduction: It can be reduced to hexanediol-d8 using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Nitric acid (HNO3), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)

Major Products

    Oxidation: Smaller carboxylic acids such as glutaric acid-d8

    Reduction: Hexanediol-d8

    Substitution: Hexanedioyl dichloride-d8

Comparison with Similar Compounds

Hexanedioic-d8 Acid is similar to other deuterated dicarboxylic acids such as:

    Glutaric-d6 Acid: Another deuterated dicarboxylic acid used in isotopic labeling studies.

    Succinic-d4 Acid: Used in similar applications but has a shorter carbon chain.

    Pimelic-d8 Acid: Similar in structure but with an additional carbon atom in the chain.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of eight deuterium atoms, making it highly useful in detailed isotopic studies. Its properties and reactivity are similar to non-deuterated hexanedioic acid, but the deuterium labeling provides additional insights into chemical and biological processes.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-SVYQBANQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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